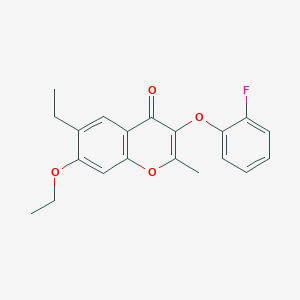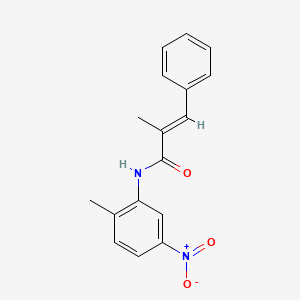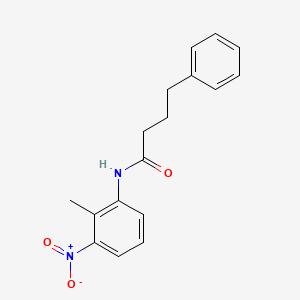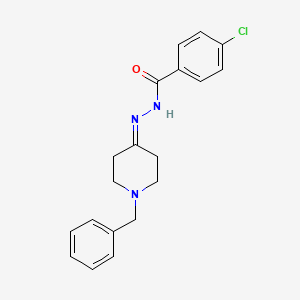
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one, also known as EEFMC, is a synthetic compound that belongs to the family of flavonoids. It has attracted attention from researchers due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one is not fully understood. However, it has been suggested that 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has also been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in inflammation.
Biochemical and Physiological Effects:
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has also been shown to reduce the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation. In addition, 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has been shown to induce apoptosis in cancer cells and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be synthesized in large quantities with high purity. This allows for consistent and reproducible results in experiments. 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also limitations to using 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to fully investigate its therapeutic potential. In addition, 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has low solubility in water, which can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for research on 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore the potential of 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one as a therapeutic agent in various diseases, such as cancer, Alzheimer's disease, and inflammatory diseases. Additionally, research could focus on developing more efficient synthesis methods for 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one and improving its solubility in water to facilitate its use in animal studies.
Méthodes De Synthèse
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one can be synthesized using a multi-step process involving the reaction of 2-fluorophenol with ethyl bromoacetate to form 2-fluorophenyl ethyl ether. This compound is then reacted with 3,4-dihydrocoumarin in the presence of a base to form 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one. The purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has been studied for its potential therapeutic properties in various diseases. It has shown anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO4/c1-4-13-10-14-18(11-17(13)23-5-2)24-12(3)20(19(14)22)25-16-9-7-6-8-15(16)21/h6-11H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAJNJDCRCUZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)OC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)
![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)





![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
![N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide](/img/structure/B5779382.png)
![ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5779392.png)
![[(2-bromophenyl)hydrazono]malononitrile](/img/structure/B5779396.png)

